2-Amino-6-bromopyridine
Overview
Description
2-Amino-6-bromopyridine is a compound that serves as an important intermediate in pharmaceutical and chemical synthesis. It is a derivative of 2-aminopyridine, which is a simple, low molecular weight moiety known for its role in the synthesis of diverse biological molecules. Due to its functionalization, 2-aminopyridine and its derivatives, like 2-amino-6-bromopyridine, are sought after in drug discovery for their ability to act as pharmacophores against various biological targets .
Synthesis Analysis
The synthesis of 2-amino-6-bromopyridine involves multiple steps, starting with 2-amino-6-methylpyridine as
Scientific Research Applications
Chemical Intermediates
2-Amino-6-bromopyridine and its derivatives serve as vital pharmaceutical and chemical intermediates. The synthesis process involves several stages, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, to obtain a total yield of 34.6%. The structural identification of the product is confirmed through IR and ^1H NMR spectroscopy (Xu Liang, 2010).
Synthesis of Bioactive Compounds
2-Aminopyridines, including 6-substituted derivatives, are key structures in bioactive natural products and medicinally significant compounds. They are synthesized through reactions between 2,6-dibromopyridine and various amines, yielding high yields of 6-bromopyridine-2-amines. These compounds are then used as substrates for C-C cross-coupling reactions, highlighting their significance in creating complex bioactive molecules (Jeanne L. Bolliger, M. Oberholzer, C. Frech, 2011).
Electrocatalytic Applications
2-Amino-5-bromopyridine undergoes electrocatalytic carboxylation with CO2 in ionic liquid, leading to the synthesis of 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents, highlighting an environmentally friendly approach in chemical synthesis. The yield and selectivity of the process are optimized under mild conditions, emphasizing the potential of 2-amino-6-bromopyridine derivatives in green chemistry applications (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Safety And Hazards
2-Amino-6-bromopyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-bromopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLJUYPLUWUEOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306418 | |
Record name | 2-Amino-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromopyridine | |
CAS RN |
19798-81-3 | |
Record name | 2-Amino-6-bromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19798-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019798813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19798-81-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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